

# Pharmacological profile of Encaleret

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Encaleret |           |
| Cat. No.:            | B607308   | Get Quote |

An In-Depth Technical Guide to the Pharmacological Profile of Encaleret

## **Executive Summary**

Encaleret (formerly CLTX-305) is an investigational, orally administered, small molecule designed as a negative allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] Termed a "calcilytic," it is being developed to treat conditions of calcium homeostasis imbalance, primarily Autosomal Dominant Hypocalcemia Type 1 (ADH1).[3] ADH1 is a rare genetic disorder caused by gain-of-function mutations in the CASR gene, leading to an overly sensitive CaSR.[1][3] This results in hypocalcemia (low blood calcium), hypercalciuria (excessive calcium in urine), and inappropriately low levels of parathyroid hormone (PTH).[4] Encaleret targets the underlying pathophysiology of ADH1 by antagonizing the CaSR, thereby normalizing PTH secretion and renal calcium reabsorption.[1][5] Clinical trials have demonstrated its potential to restore mineral homeostasis, offering a targeted therapeutic approach in contrast to the standard of care, which consists of calcium and active vitamin D supplements.[6][7]

#### **Mechanism of Action**

**Encaleret** functions as a selective negative allosteric modulator, or antagonist, of the calcium-sensing receptor (CaSR).[1][2] The CaSR, a G-protein-coupled receptor, is a critical regulator of extracellular calcium homeostasis, primarily expressed in the parathyroid glands and kidneys.[1][8]

In individuals with ADH1, gain-of-function variants in the CASR gene cause the CaSR to be overly sensitive to extracellular calcium.[4] This leads the receptor to misinterpret normal blood



calcium levels as being high.[9] Consequently, two primary physiological defects occur:

- Parathyroid Gland: The hypersensitive CaSR suppresses the synthesis and secretion of parathyroid hormone (PTH).[1][3]
- Kidney: The activated CaSR in the renal tubules reduces calcium reabsorption, leading to excessive urinary calcium excretion (hypercalciuria).[1][10]

**Encaleret** binds to the CaSR and decreases its sensitivity to extracellular calcium.[3] By antagonizing the gain-of-function effect, it is expected to restore normal signaling, leading to increased PTH secretion from the parathyroid glands and increased calcium reabsorption in the kidneys.[1] This dual action at the primary sites of pathology aims to normalize both blood and urine calcium levels, addressing the root cause of the disease.[3][11]



Click to download full resolution via product page

Figure 1: Encaleret's Mechanism of Action in ADH1.



# Pharmacological Profile Pharmacodynamics

The pharmacodynamic effects of **Encaleret** have been primarily evaluated through its impact on mineral homeostasis in clinical trials. Treatment with **Encaleret** leads to rapid and sustained normalization of key biomarkers.[2][6] Within five days of treatment initiation in a Phase 2b study, mean blood calcium and 24-hour urine calcium levels were normalized.[7][12] Concurrently, levels of intact PTH increased, and blood phosphate levels decreased into the normal range.[11][12]

| Parameter | Drug Class                                       | Target                                | Primary Effect                                                                            |
|-----------|--------------------------------------------------|---------------------------------------|-------------------------------------------------------------------------------------------|
| Encaleret | Calcilytic; Negative Allosteric Modulator[2] [5] | Calcium-Sensing<br>Receptor (CaSR)[1] | Antagonizes CaSR to<br>normalize PTH<br>secretion and renal<br>calcium<br>reabsorption[1] |

Table 1: Encaleret Drug Profile Summary.

The dose required to maintain normal blood calcium (eucalcemia) has been shown to vary widely among individuals, ranging from 5 to 190 mg administered twice daily, though individual doses remained largely stable over time.[3][13]



| Biomarker                                      | Baseline (Mean<br>± SD) | Week 24 (Mean<br>± SD)  | Normal Range | Reference |
|------------------------------------------------|-------------------------|-------------------------|--------------|-----------|
| Albumin-<br>Corrected Blood<br>Calcium (mg/dL) | 7.1 ± 0.4               | 8.9 ± 0.4<br>(p<0.01)   | 8.4 - 10.2   | [14][15]  |
| 24-Hour Urine<br>Calcium<br>(mg/24h)           | 384 ± 221               | 182 ± 109<br>(p<0.01)   | < 250 - 300  | [14][15]  |
| Intact<br>Parathyroid<br>Hormone<br>(pg/mL)    | 6.3 ± 7.8               | 39.0 ± 22.8<br>(p<0.01) | 15 - 65      | [14][15]  |
| Blood Phosphate<br>(mg/dL)                     | 4.5 ± 1.1               | 3.5 ± 0.6<br>(p<0.01)   | 2.3 - 4.7    | [14][15]  |
| Blood<br>Magnesium<br>(mg/dL)                  | 1.7 ± 0.2               | N/A                     | 1.6 - 2.6    | [13][14]  |

**Table 2:** Pharmacodynamic Effects of **Encaleret** in ADH1 (Phase 2b Study, N=13).

## **Pharmacokinetics**

**Encaleret** is administered orally as a tablet, with dosing regimens in clinical trials typically being once or twice daily.[3][16] Detailed information regarding its absorption, distribution, metabolism, and elimination profile is not extensively available in the public domain.[17] The evaluation of pharmacokinetics was a stated objective of the Phase 2b trial, suggesting this data is being collected.[18][19]

# Clinical Efficacy and Safety Phase 2b Study in ADH1 (NCT04581629)

An open-label, dose-ranging Phase 2b study evaluated the efficacy and safety of **encaleret** in 13 adults with ADH1.[11][13] The study consisted of inpatient dose-ranging and adjustment



periods, followed by a 24-week outpatient period.[13] During the trial, standard of care (calcium and active vitamin D supplements) was discontinued.[11]

#### Efficacy:

- **Encaleret** treatment corrected hypocalcemia and reduced hypercalciuria within days, with the effects sustained over the 24-week outpatient period.[6]
- By day 5 of therapy, mean values for blood calcium, urinary calcium, and PTH were within the normal range.[7]
- At 24 weeks, 92% (12 of 13) of participants had normal trough blood calcium levels, and
   77% (10 of 13) had normal 24-hour urinary calcium excretion.

#### Safety:

- Encaleret was generally well-tolerated.[11]
- No serious adverse events or treatment discontinuations due to adverse events were reported.[6][11]
- Treatment-related adverse events were infrequent and included mild, transient, asymptomatic hypophosphatemia or hypercalcemia, which resolved spontaneously or with dose adjustment.[6][13]

## Phase 3 CALIBRATE Study in ADH1 (NCT05680818)

The CALIBRATE study is a randomized, open-label, global Phase 3 trial that enrolled approximately 70 adult and adolescent participants with ADH1.[10][20] The study compares the efficacy and safety of **encaleret** to the standard of care over a 24-week period.[21][22]

#### Efficacy (Topline Results):

The study met its primary endpoint, with a significantly higher proportion of participants on
encaleret achieving the target for both serum and urine calcium levels compared to when
they were on conventional therapy.[10]



- 76% of participants treated with **encaleret** achieved the primary endpoint, compared to just 4% for the same participants while on standard of care.[10]
- By day 3, 71% of participants receiving **encaleret** had normalized serum calcium levels.[10]

| Endpoint                                                 | Encaleret Group           | Standard of Care<br>Group (Baseline) | Reference |
|----------------------------------------------------------|---------------------------|--------------------------------------|-----------|
| Proportion Achieving Dual Target (Serum & Urine Calcium) | 76%                       | 4%                                   | [10]      |
| Participants with Normal Serum Calcium at Week 20        | 98% (44 of 45)            | 33% (7 of 21)                        | [23]      |
| Mean Change in<br>Corrected Calcium<br>(Weeks 4-24)      | +0.82 mg/dL<br>(p<0.0001) | N/A                                  | [23]      |
| Mean Change in 24-hr<br>Urine Calcium (Weeks<br>4-24)    | -200 mg/day<br>(p<0.0001) | N/A                                  | [23]      |

Table 3: Key Efficacy Endpoints from Phase 3 CALIBRATE Trial (Topline Results).

## Phase 2 Study in Post-Surgical Hypoparathyroidism

A Phase 2 proof-of-concept study evaluated **encaleret** in 10 patients with post-surgical hypoparathyroidism, a condition where PTH is deficient but the CaSR is not mutated.[24][25] The study aimed to assess the PTH-independent effects of **encaleret** on renal calcium handling.[25]

#### Efficacy:

 80% of participants achieved normal blood and urine calcium levels within 5 days of starting treatment, compared to 0% at baseline on conventional therapy.[24][25]



 The results suggest encaleret can normalize calcium levels by acting on the CaSR in the kidney, independent of stimulating PTH secretion.[24][25]

# Experimental Protocols Phase 2b Study Protocol (NCT04581629)

Study Design: An open-label, dose-ranging study in adults with a confirmed diagnosis of ADH1. [18][19] The study was structured into three periods.[18]



Click to download full resolution via product page

Figure 2: Phase 2b Study Workflow (NCT04581629).

- Period 1 (Dose Escalation): Participants (N=6) received ascending once-daily doses of
   encaleret for 3 days, followed by an individualized twice-daily dose for 2 days.[18][26]
- Period 2 (Dose Adjustment): Participants (N=13) received encaleret twice daily for 5 days at a dose determined from Period 1 responses.[18]
- Period 3 (Outpatient Maintenance): Eligible participants continued to receive encaleret for an additional 24 weeks.[18]
- Key Inclusion Criteria: Adults with a documented activating mutation of the CASR gene. [18]
- Key Exclusion Criteria: History of hypocalcemic seizure within 3 months, 25-OH Vitamin D level < 25 ng/mL, or significant renal impairment (eGFR < 25 mL/minute/1.73 m²).[18]</li>
- Endpoints: The study evaluated safety, tolerability, pharmacokinetics, and pharmacodynamics, including changes in blood calcium, urine calcium, and intact PTH concentrations.[14][18]

## Phase 3 CALIBRATE Study Protocol (NCT05680818)



Study Design: A randomized, open-label, two-arm study comparing **encaleret** to standard of care (SoC) in participants with ADH1 aged 16 years and older.[21][22]



Click to download full resolution via product page

Figure 3: Phase 3 CALIBRATE Study Design (NCT05680818).

- Randomization: Participants were randomized in a 2:1 ratio to receive either encaleret or continue on SoC (calcium and/or active vitamin D supplements).[20][22]
- Treatment Period: The main treatment period lasts for 24 weeks.[4]
- Key Inclusion Criteria: Age 16 years or older with a documented pathogenic or likely pathogenic activating variant of the CASR gene and a history of ADH1 symptoms.[21][22]
- Key Exclusion Criteria: History of renal transplantation, eGFR <30 mL/minute/1.73 m², and recent treatment with PTH analogues.[21]
- Primary Endpoint: The primary outcome measures the proportion of participants achieving both albumin-corrected serum calcium and 24-hour urine calcium levels within their respective target ranges at 24 weeks.[10][27]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. bridgebio.com [bridgebio.com]

### Foundational & Exploratory





- 2. bridgebio.com [bridgebio.com]
- 3. hypoparathyroidismnews.com [hypoparathyroidismnews.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. What is Encaleret used for? [synapse.patsnap.com]
- 6. BridgeBio Pharma Announces New England Journal of Medicine Publication of Positive Encaleret Proof-of-Concept Phase 2b Results in Patients with Autosomal Dominant Hypocalcemia Type 1 (ADH1) - BioSpace [biospace.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Calcium-sensing receptor | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Investigational drug restores parathyroid function in rare disease | National Institutes of Health (NIH) [nih.gov]
- 10. youtube.com [youtube.com]
- 11. bridgebio.com [bridgebio.com]
- 12. BridgeBio Pharma Announces Updated Phase 2B Data for Encaleret in Autosomal Dominant Hypocalcemia Type 1 (ADH1) Demonstrating Blood and Urine Calcium Normalization in Trial Participants [prnewswire.com]
- 13. Efficacy and Safety of Encaleret in Autosomal Dominant Hypocalcemia Type 1 PMC [pmc.ncbi.nlm.nih.gov]
- 14. bridgebio.com [bridgebio.com]
- 15. BridgeBio Pharma Shares Positive Phase 2b Data and Announces Pivotal Study Design for Phase 3 Trial of Encaleret in Autosomal Dominant Hypocalcemia Type 1 (ADH1) -BioSpace [biospace.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. | BioWorld [bioworld.com]
- 20. ese-hormones.org [ese-hormones.org]
- 21. UCSF Autosomal Dominant Hypocalcemia Trial → Encaleret Compared to Standard of Care in Participants With ADH1 [clinicaltrials.ucsf.edu]
- 22. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]



- 23. BridgeBio Reports Positive Phase 3 Topline Results for Encaleret in Patients with Autosomal Dominant Hypocalcemia Type 1 BioSpace [biospace.com]
- 24. trial.medpath.com [trial.medpath.com]
- 25. Encaleret Showed Parathyroid Hormone-Independent Normalization of Blood and Urine Calcium in Phase 2 Proof-of-Concept Study in Post-Surgical Hypoparathyroidism BioSpace [biospace.com]
- 26. bridgebio.com [bridgebio.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Pharmacological profile of Encaleret]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607308#pharmacological-profile-of-encaleret]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com